molecular formula C23H21N3OS2 B2411892 2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 923172-09-2

2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole

Cat. No. B2411892
CAS RN: 923172-09-2
M. Wt: 419.56
InChI Key: WKQNFUDCBVJDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-4-methyl-5-(6-((2-methylbenzyl)thio)pyridazin-3-yl)thiazole, also known as MMB-THJ-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018, but with a thiazole ring instead of a naphthalene ring. MMB-THJ-018 has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system and to investigate potential therapeutic applications.

Scientific Research Applications

1. Neuropharmacology

The compound exhibits promising characteristics in neuropharmacology. Rosen et al. (1990) reported the synthesis of a structurally related compound, which is a potent serotonin-3 receptor antagonist, demonstrating its potential for in vivo studies of the central nervous system and its ability to penetrate the blood-brain barrier upon peripheral administration (Rosen et al., 1990).

2. Antimicrobial and Antitubercular Activity

Thiazoles and their derivatives, including compounds structurally similar to the one , have shown significant antimicrobial and antitubercular activities. Prasad and Nayak (2016) synthesized novel thiazole derivatives exhibiting moderate anti-TB activities and excellent antibacterial activity (Prasad & Nayak, 2016).

3. Antimicrobial Properties of Schiff Bases

Schiff bases derived from thiazoles, including those similar to the compound , have been found to possess antimicrobial properties. Yilmaz and Cukurovalı (2003) conducted research on Schiff base ligands containing thiazoles, which were active against various microorganisms (Yilmaz & Cukurovalı, 2003).

4. Antibacterial and Antifungal Activities

Compounds structurally related to the target compound have been evaluated for their antibacterial and antifungal activities. Gadre, Nair, and Chitre (2007) synthesized thiazolidin-4-ones and thiazin-4-ones, which exhibited these properties (Gadre et al., 2007).

5. Anticancer Properties

The compound's structural family has been associated with anticancer properties. Al-Mutabagani et al. (2021) synthesized thiazole derivatives with potential antimicrobial and anticancer properties, indicating the scope for similar compounds in cancer research (Al-Mutabagani et al., 2021).

properties

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-5-[6-[(2-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-15-7-4-5-8-18(15)14-28-21-12-11-20(25-26-21)22-16(2)24-23(29-22)17-9-6-10-19(13-17)27-3/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQNFUDCBVJDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.